5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid
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Description
“5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid” is a chemical compound with the molecular formula C20H16N2O9S21. It has a molecular weight of 492.5 g/mol1. This product is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. It would be best to consult a detailed organic chemistry reference or a specialist in the field for more information.Molecular Structure Analysis
The molecular structure of a compound can provide valuable information about its properties and reactivity. However, I couldn’t find specific details about the molecular structure of this compound. Typically, such information can be obtained through techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. The reactivity of a compound is determined by its molecular structure, particularly the functional groups it contains. Detailed information on its reactivity would typically be found in the scientific literature.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound. Such properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions.Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled or ingested1. Always follow appropriate safety procedures when handling chemical substances, including the use of personal protective equipment and working in a well-ventilated area.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on this topic. However, it’s worth noting that many compounds are subjects of ongoing research, with scientists continually discovering new properties and applications.
properties
IUPAC Name |
5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O9S2/c1-12(23)21-15-6-4-13(17(10-15)32(26,27)28)2-3-14-5-7-16(11-18(14)33(29,30)31)22-19(24)8-9-20(22)25/h2-11H,1H3,(H,21,23)(H,26,27,28)(H,29,30,31)/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMKDNFTYDHDJS-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)O)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)O)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid | |
CAS RN |
118121-38-3 |
Source
|
Record name | 4-Acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118121383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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